5-Fluor-4-methylnicotinonitril

Übersicht

Beschreibung

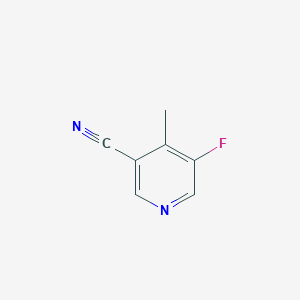

5-Fluoro-4-methylnicotinonitrile: is an organic compound with the molecular formula C7H5FN2 It is a derivative of nicotinonitrile, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a methyl group

Wissenschaftliche Forschungsanwendungen

Pharmakologie: Anwendungen in der Krebstherapie

5-Fluor-4-methylnicotinonitril zeigt vielversprechende Ergebnisse in der pharmakologischen Forschung, insbesondere bei der Entwicklung von Krebsmedikamenten. Seine Struktur eignet sich als Vorläufer für die Synthese von Verbindungen, die auf Krebszellen abzielen. Zum Beispiel kann es verwendet werden, um Analoga von 5-Fluorouracil herzustellen, einem weit verbreiteten Chemotherapeutikum, um dessen Wirksamkeit zu erhöhen oder Resistenzen zu verringern .

Materialwissenschaften: Molekulardynamiksimulationen

In den Materialwissenschaften sind die Eigenschaften dieser Verbindung für Molekulardynamiksimulationen wertvoll. Seine Stabilität und Reaktivität machen es für die Untersuchung von Interaktionen auf molekularer Ebene geeignet, was zur Entwicklung neuer Materialien mit spezifischen Eigenschaften führen kann .

Chemische Synthese: Zwischenprodukt für heterocyclische Verbindungen

This compound dient als Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen. Sein Fluoratom und seine Nitrilgruppe sind reaktive Zentren, die weitere chemische Umwandlungen ermöglichen, die für die Herstellung komplexer Moleküle für Pharmazeutika und Agrochemikalien unerlässlich sind .

Biochemie: Forschung an nicht-codierenden RNAs

In der Biochemie untersuchen Forscher die Rolle von Verbindungen wie this compound bei der Modulation von nicht-codierenden RNAs. Diese Studien können zu einem besseren Verständnis der Genregulation und der Entwicklung gezielter Therapien für genetische Krankheiten führen .

Umweltwissenschaften: Abbau von Schadstoffen

Die Reaktivität von this compound findet auch Anwendungen in den Umweltwissenschaften. Es könnte möglicherweise zur Zersetzung von Schadstoffen oder zur Synthese umweltfreundlicher Chemikalien verwendet werden und somit zu umweltfreundlicheren chemischen Prozessen beitragen .

Industrielle Fertigung: Spezialchemikalien

Industriell ist this compound an der Herstellung von Spezialchemikalien beteiligt. Seine einzigartige Struktur macht es zu einem wertvollen Baustein bei der Herstellung von Verbindungen, die in fortschrittlichen Fertigungsprozessen eingesetzt werden .

Analytische Chemie: Chromatografische Standards

Diese Verbindung kann verwendet werden, um Standards für die chromatografische Analyse zu erstellen, was bei der Identifizierung und Quantifizierung von Substanzen in komplexen Gemischen hilft. Seine eindeutige chemische Signatur ermöglicht eine hohe Präzision in analytischen Methoden .

Nanotechnologie: Medikamenten-Freisetzungssysteme

Schließlich könnte this compound in der Nanotechnologie zur Konstruktion von Medikamenten-Freisetzungssystemen verwendet werden. Seine molekulare Struktur könnte so modifiziert werden, dass sie mit Nanocarrier interagiert und die gezielte Abgabe von Therapeutika an bestimmte Stellen im Körper ermöglicht .

Wirkmechanismus

- The binding of 5-FU to the deoxyribonucleotide of the drug (FdUMP ) and the folate cofactor, N5–10-methylenetetrahydrofolate , forms a covalently bound ternary complex with TS .

Target of Action

- primarily targets thymidylate synthase (TS) . TS is an enzyme involved in DNA synthesis, specifically converting deoxyuridylic acid to thymidylic acid.

Biochemische Analyse

Biochemical Properties

5-Fluoro-4-methylnicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The fluorine atom in 5-Fluoro-4-methylnicotinonitrile enhances its binding affinity to these enzymes, leading to potential inhibition or modulation of their activity . Additionally, this compound can interact with nicotinic acetylcholine receptors, affecting neurotransmission and signal transduction pathways .

Cellular Effects

5-Fluoro-4-methylnicotinonitrile exerts various effects on different cell types and cellular processes. In neuronal cells, it can modulate neurotransmitter release by interacting with nicotinic acetylcholine receptors, thereby influencing synaptic transmission and plasticity . In hepatic cells, the compound’s interaction with cytochrome P450 enzymes can alter the metabolism of drugs and other xenobiotics, potentially leading to changes in cellular detoxification processes . Furthermore, 5-Fluoro-4-methylnicotinonitrile has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological effects .

Molecular Mechanism

The molecular mechanism of action of 5-Fluoro-4-methylnicotinonitrile involves its binding interactions with various biomolecules. The fluorine atom enhances the compound’s binding affinity to cytochrome P450 enzymes, leading to potential inhibition or modulation of their activity . This interaction can result in altered enzyme kinetics and changes in the metabolism of endogenous and exogenous compounds. Additionally, 5-Fluoro-4-methylnicotinonitrile can interact with nicotinic acetylcholine receptors, influencing neurotransmission and signal transduction pathways . These molecular interactions contribute to the compound’s diverse biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-4-methylnicotinonitrile can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Studies have shown that 5-Fluoro-4-methylnicotinonitrile remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Fluoro-4-methylnicotinonitrile in animal models vary with different dosages. At low doses, the compound has been shown to modulate neurotransmission and enzyme activity without causing significant toxicity . At higher doses, 5-Fluoro-4-methylnicotinonitrile can induce adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to minimize potential toxicities while maximizing therapeutic benefits .

Metabolic Pathways

5-Fluoro-4-methylnicotinonitrile is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity . Additionally, 5-Fluoro-4-methylnicotinonitrile can interact with other enzymes and cofactors, further modulating its metabolic fate and effects .

Transport and Distribution

The transport and distribution of 5-Fluoro-4-methylnicotinonitrile within cells and tissues are influenced by its physicochemical properties . The compound can cross cellular membranes through passive diffusion, facilitated by its lipophilic nature . Once inside the cells, 5-Fluoro-4-methylnicotinonitrile can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 5-Fluoro-4-methylnicotinonitrile is influenced by its chemical structure and interactions with cellular components . The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These subcellular localizations can impact the compound’s activity and function, contributing to its diverse biological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methylnicotinonitrile typically involves the following steps:

Starting Material: The synthesis begins with 3-bromo-5-fluoro-4-methylpyridine.

Reaction with Copper Cyanide: The starting material is reacted with copper cyanide in N,N-dimethylformamide at 150°C for 16 hours in a sealed tube. The reaction mixture is then cooled to room temperature, quenched with 20% aqueous ammonia solution, and extracted with diethyl ether.

Industrial Production Methods: While specific industrial production methods for 5-Fluoro-4-methylnicotinonitrile are not widely documented, the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-4-methylnicotinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be

Eigenschaften

IUPAC Name |

5-fluoro-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRJJFGGPZQQJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.